1-acetyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase
One study describes the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the significance of the triazine heterocycle for high potency and selectivity. This compound was optimized for oral exposure and used as a tool compound for in vivo investigations, demonstrating robust effects on a serum biomarker, indicating strong target engagement (Thalji et al., 2013).
Anti-Acetylcholinesterase Activity
Another research effort synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. Modifications in the benzamide moiety significantly increased activity, with one compound showing remarkable affinity for AChE over BuChE, indicating potential as an antidementia agent (Sugimoto et al., 1990).
Antimicrobial Activity
A study on the synthesis of novel piperidine derivatives investigated their antimicrobial activity. The introduction of specific groups into the piperidine structure was found to dramatically enhance activity, suggesting the importance of the basic nitrogen atom in the piperidine ring for increased antimicrobial efficacy (Fandaklı et al., 2012).
CCR5 Antagonist for HIV-1 Inhibition
Research into piperidine-4-carboxamide CCR5 antagonists for combating HIV-1 identified compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion. Optimization of these compounds led to the discovery of a clinical candidate with strong efficacy against CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).
Neurokinin-1 Receptor Antagonism
Casopitant, a potent neurokinin-1 receptor antagonist, was studied for its pharmacokinetics in various animal models, revealing insights into its absorption, metabolism, and elimination. These studies help in understanding the metabolic disposition of casopitant, contributing to its development for the prevention of chemotherapy-induced nausea and vomiting (Miraglia et al., 2010).
Mechanism of Action
Target of action
Compounds containing a 1,2,3-triazole ring are known to interact with various biological targets due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Mode of action
The interaction of these compounds with their targets can lead to various changes, such as inhibition or activation of the target, which can affect the function of the target and lead to therapeutic effects .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the function of that pathway .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .
Properties
IUPAC Name |
1-acetyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14(24)22-11-7-16(8-12-22)18(25)21-17(13-23-19-9-10-20-23)15-5-3-2-4-6-15/h2-6,9-10,16-17H,7-8,11-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMGEWYSOJNBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.